molecular formula C13H17BrN2O2 B580868 Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate CAS No. 1226808-66-7

Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate

Cat. No.: B580868
CAS No.: 1226808-66-7
M. Wt: 313.195
InChI Key: XSUYOZYMCAGVLG-UHFFFAOYSA-N
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Description

Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate ( 1226808-66-7) is a high-purity chemical compound offered with a minimum purity of ≥98% . It has a molecular formula of C₁₃H₁₇BrN₂O₂ and a molecular weight of 313.19 g/mol . This piperazine derivative is characterized by a bromophenyl substituent and a carbamate-protecting group, making it a potential valuable building block in organic synthesis and medicinal chemistry research. It may be used as an intermediate in the development of pharmacologically active molecules. Researchers are advised to handle this compound with care, as it may cause irritation and has associated hazard statements H302, H315, H319, and H335 . This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic or therapeutic use, nor for direct human use. Proper storage conditions are sealed and dry at 2-8°C .

Properties

IUPAC Name

ethyl 4-(4-bromophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2/c1-2-18-13(17)16-9-7-15(8-10-16)12-5-3-11(14)4-6-12/h3-6H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUYOZYMCAGVLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681467
Record name Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226808-66-7
Record name Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate typically involves the reaction of 4-bromophenylpiperazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic substitution: Formation of substituted piperazines.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance the compound’s binding affinity to these targets, while the piperazine ring can modulate its pharmacokinetic properties. The exact pathways and molecular targets may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Piperazine derivatives with variations in the aryl substituent or ester group exhibit distinct physicochemical and biological properties. Below is a comparative analysis:

Compound Name Substituent (R) Key Structural Differences Similarity Score Biological Relevance
Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate 4-Bromophenyl, ethyl Reference compound 1.00 PARP-1 inhibition intermediates
Isopropyl 4-(4-bromophenyl)piperazine-1-carboxylate 4-Bromophenyl, isopropyl Longer alkyl chain (isopropyl vs. ethyl) 0.89 Increased lipophilicity
Allyl 4-(4-bromophenyl)piperazine-1-carboxylate 4-Bromophenyl, allyl Unsaturated allyl group 0.86 Potential for click chemistry
Ethyl 4-(4-fluorophenyl)piperazine-1-carboxylate 4-Fluorophenyl, ethyl Halogen substitution (Br → F) Serotonin receptor modulation
Ethyl 4-[N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate Sulfonamide-glycine hybrid Complex substituent with sulfonyl group Enhanced binding affinity

Key Observations :

  • Halogen Effects : Bromine (electron-withdrawing) enhances π-π stacking in receptor binding compared to fluorine .
  • Hybrid Substituents : Sulfonamide or glycine additions (e.g., ) introduce hydrogen-bonding motifs critical for enzyme inhibition .

Physicochemical and Spectroscopic Properties

  • NMR Trends : Electron-withdrawing groups (e.g., bromine) deshield adjacent protons. For example, the 4-bromophenyl group in this compound results in distinct 1H-NMR shifts (δ 7.32–7.66 ppm for aromatic protons) compared to fluorophenyl analogs (δ 6.8–7.2 ppm) .
  • Solubility : Sulfonyl-containing derivatives () exhibit lower aqueous solubility due to hydrophobic interactions, whereas hydroxylated analogs () show improved polarity .

Biological Activity

Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and potential therapeutic properties, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a piperazine ring with a bromophenyl group, which enhances its biological activity. The presence of the bromine atom is crucial for its interactions with biological targets. The compound can undergo various chemical reactions, including nucleophilic substitution, oxidation, and hydrolysis, which are important for its functional versatility in drug development .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study assessing the efficacy of various compounds against bacterial strains, this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) µM
This compoundE. coli12.5
S. aureus15.0
P. aeruginosa10.0

The results indicate that this compound is particularly effective against Pseudomonas aeruginosa, highlighting its potential as a therapeutic agent in treating infections caused by resistant bacterial strains .

Anticancer Activity

The anticancer properties of this compound have also been explored extensively. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

A study focused on the effects of this compound on HepG2 liver cancer cells reported a significant reduction in cell viability:

  • Concentration : 50 µM
  • Cell Viability : Reduced to 30% compared to control
  • Mechanism : Induction of apoptosis via mitochondrial pathways

These findings suggest that the compound may act through multiple pathways to exert its anticancer effects, making it a candidate for further drug development .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The bromophenyl group enhances binding affinity, while the piperazine ring modulates pharmacokinetic properties. Understanding these interactions is crucial for optimizing its therapeutic potential .

Q & A

Q. What are the key synthetic strategies and reaction conditions for synthesizing Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the dioxopyrrolidine ring followed by coupling to the piperazine moiety. Critical steps include:
  • Ring Formation : Cyclization of precursors under controlled pH and temperature to ensure regioselectivity .
  • Coupling Reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the bromophenyl group to the piperazine ring .
  • Optimization : Solvent choice (e.g., DMF or dichloromethane) and inert atmospheres (N₂/Ar) to prevent oxidation byproducts .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, monitored via thin-layer chromatography (TLC) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and substituent positions (e.g., distinguishing piperazine protons at δ 3.2–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (410.3 g/mol) and detect isotopic patterns from bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) .
  • Thermal Analysis : TGA/DSC to assess thermal stability (decomposition >200°C) and crystallinity .

Q. How is the crystal structure of this compound determined, and what software tools are recommended?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed using:
  • Data Collection : Mo-Kα radiation (λ = 0.71073 Å) at 100 K .
  • Refinement : SHELXL for small-molecule refinement, leveraging restraints for disordered moieties (e.g., ethyl groups) .
  • Validation : PLATON for checking structural integrity and CCDC deposition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound's bioactivity?

  • Methodological Answer :
  • Substituent Variation : Replace the 4-bromophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate receptor binding .

  • Core Modifications : Introduce heteroatoms into the dioxopyrrolidine ring (e.g., sulfur for enhanced metabolic stability) .

  • In Silico Screening : Molecular docking (AutoDock Vina) against targets like kinases or GPCRs to prioritize analogs .

    Data Table: Comparative Bioactivity of Analogous Compounds

    Compound ModificationTarget ActivityIC₅₀ (nM)Reference
    4-(4-Chlorophenyl) analogKinase inhibition120
    Piperazine replaced with morpholineAntimicrobial (E. coli)8.2

Q. How can contradictory biological data across studies be resolved?

  • Methodological Answer :
  • Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate in ≥3 independent experiments .
  • Solubility Adjustments : Test in DMSO/PBS mixtures to avoid aggregation artifacts .
  • Target Validation : CRISPR knockdown of putative targets (e.g., enzymes) to confirm mechanism .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction : SwissADME for logP (calculated 2.8) and bioavailability radar .
  • Metabolic Sites : CYP450 metabolism predicted via StarDrop, highlighting vulnerable positions (e.g., piperazine N-methylation) .

Q. How can synthetic yield be optimized without compromising purity?

  • Methodological Answer :
  • Flow Chemistry : Continuous flow reactors for precise temperature/residence time control, improving yield from 60% to 85% .
  • Catalytic Systems : Palladium nanoparticles for Suzuki-Miyaura couplings (0.5 mol% loading, 90% yield) .
  • Workup Strategies : Liquid-liquid extraction with ethyl acetate/water to remove unreacted bromophenyl intermediates .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity while others show none?

  • Methodological Answer :
  • Strain Variability : Test against standardized ATCC strains (e.g., E. coli ATCC 25922) to minimize discrepancies .
  • Biofilm vs. Planktonic Assays : Biofilm-embedded bacteria may exhibit 100–1000× higher resistance .

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